molecular formula C9H12F3N3O3S B2741533 2-(1-(Methylsulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 1705501-55-8

2-(1-(Methylsulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Cat. No. B2741533
CAS RN: 1705501-55-8
M. Wt: 299.27
InChI Key: UPSMKNQOFSQCCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(Methylsulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been extensively researched for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Biological Evaluation

A series of compounds including 2-(1-(Methylsulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their biological activities. These compounds are notable for their structural inclusion of 1,3,4-oxadiazole and piperidine functionalities, which have been extensively researched for their diverse biological activities.

In one study, a new series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides were synthesized. The compounds were evaluated against the butyrylcholinesterase enzyme and subjected to molecular docking studies to assess their binding affinity and orientation within the active sites of the human butyrylcholinesterase protein. Important amino acid residues such as Gly116, His438, Tyr332, and Ser198 were identified as crucial for the binding of these compounds, indicating potential therapeutic applications in neurodegenerative diseases (Khalid et al., 2016).

Antimicrobial Applications

Another dimension of research into 2-(1-(Methylsulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole derivatives focuses on their antimicrobial properties. N-substituted derivatives of this compound class have been synthesized and shown to exhibit moderate to talented antimicrobial activity against both Gram-negative and Gram-positive bacteria. This suggests their potential utility in combating bacterial infections (Khalid et al., 2016).

Anticancer Applications

Research has also been conducted on the anticancer properties of compounds bearing the 1,3,4-oxadiazole nucleus, including derivatives of 2-(1-(Methylsulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole. One study evaluated a series of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole for their anticancer activities. The synthesized compounds exhibited significant anticancer potential, with certain derivatives showing low IC50 values, indicating their effectiveness as anticancer agents (Rehman et al., 2018).

properties

IUPAC Name

2-(1-methylsulfonylpiperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3O3S/c1-19(16,17)15-4-2-6(3-5-15)7-13-14-8(18-7)9(10,11)12/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSMKNQOFSQCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=NN=C(O2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(Methylsulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

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